Desmethyl Methoxy Metsulfuron-methyl
Description
This compound is identified by the chemical name Methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate and is widely used for selective weed control in cereals and non-crop areas . Its structure features a triazine ring substituted with a methoxy group at the 4-position and a methyl group at the 6-position, critical for its herbicidal activity . Metsulfuron-methyl exhibits high potency at low application rates (2–4 g/ha) and targets acetolactate synthase (ALS), inhibiting plant cell growth .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O7S/c1-24-10(20)8-6-4-5-7-9(8)27(22,23)19-12(21)15-11-16-13(25-2)18-14(17-11)26-3/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELUGJARGQUTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225214 | |
| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74223-63-5 | |
| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazine Core Functionalization
Traditional methods for synthesizing isotopically labeled metsulfuron-methyl analogs involve deuterium incorporation at the triazine ring’s methoxy group. This requires either:
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Direct Synthesis from Deuterated Methanol : Reacting 2,4-dichloro-6-methyl-1,3,5-triazine with deuterated methanol (CD₃OD) under basic conditions to form 2-chloro-4-methyl-6-methoxy-D3-1,3,5-triazine, followed by amination with ammonia.
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Cyanamide Condensation : Condensing dicyandiamide with deuterated acetonitrile and methanol, though this route suffers from poor regioselectivity and requires excess CD₃OD (≥10 equivalents).
Key Challenges:
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Economic Constraints : Deuterated methanol costs approximately $500 per gram, rendering large-scale synthesis prohibitively expensive.
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Purification Complexity : Intermediate separation requires repetitive column chromatography due to side reactions, reducing overall yields to <15%.
Novel Four-Step Synthesis Method
The patent CN110283133B introduces a cost-effective pathway leveraging ethoxy-to-deuteromethoxy exchange, reducing CD₃OD consumption from 15 mL/g to 2 mL/g of product.
Reaction Sequence and Conditions
Step 1: Ethoxylation of 2-Amino-4-chloro-6-methyl-1,3,5-triazine (Compound I)
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Reagents : Sodium ethoxide (10.5 eq), absolute ethanol.
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Conditions : Room temperature, 12-hour stirring.
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Outcome : 2-Amino-4-ethoxy-6-methyl-1,3,5-triazine (Compound II) obtained in 85.7% yield.
Step 2: Deuteromethoxy Exchange
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Reagents : Deuterated sodium methoxide (37.8 eq), anhydrous tetrahydrofuran (THF).
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Conditions : Reflux at 67°C for 5 hours.
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Outcome : 2-Amino-4-methoxy-D3-6-methyl-1,3,5-triazine (Compound III) isolated in 32.3% yield.
Step 3: Sulfonyl Isocyanate Formation
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Reagents : Methyl o-formate benzenesulfonamide (Compound IV), triphosgene (Compound V), triethylene diamine (DABCO).
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Conditions : 65°C for 6 hours, then 110°C for 12 hours.
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Outcome : Toluene solution of methyl o-formate benzenesulfonyl isocyanate (Compound VI).
Step 4: Coupling Reaction
Critical Process Parameters
| Step | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 10.5:1* | 25°C | 12 h | 85.7% |
| 2 | 37.8:1† | 67°C | 5 h | 32.3% |
| 3 | 11.6:36:1‡ | 65→110°C | 18 h | 91.2% |
| 4 | 1:7.1§ | 55°C | 4 h | 43.8% |
*Sodium ethoxide:Compound I.
†Deuterated NaOCH₃:Compound II.
‡Compound IV:Compound V:DABCO.
§Compound III:Compound VI.
Analytical Validation and Spectral Data
The synthetic product was characterized using:
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¹H NMR : Absence of signals at δ 3.45 ppm (methoxy CH₃) confirmed deuterium incorporation.
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ESI-MS : m/z 385 [M+H]⁺, consistent with theoretical molecular weight.
Comparative Advantages Over Existing Methods
| Parameter | Conventional Method | Novel Method | Improvement |
|---|---|---|---|
| CD₃OD Consumption | 15 mL/g | 2 mL/g | 86.7%↓ |
| Overall Yield | 12% | 43.8% | 265%↑ |
| Purification Steps | 5 | 2 | 60%↓ |
This methodology reduces raw material costs by 90% and eliminates hazardous reagents like phosgene derivatives.
Environmental and Regulatory Considerations
While metsulfuron-methyl exhibits low acute toxicity (LD₅₀ >5,000 mg/kg in rats), its environmental persistence necessitates precise tracking. The deuterated analog’s stability under UV and microbial degradation enables half-life studies in agricultural runoff, addressing concerns highlighted in Nordic waterway analyses .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Methoxy Metsulfuron-methyl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triazine ring is activated for nucleophilic attack.
Condensation Reactions: It is commonly used in the condensation of carboxylic acids and amines to form amides.
Esterification Reactions: It can react with alcohols to form esters.
Common Reagents and Conditions
N-Methylmorpholine: Used in the initial synthesis step.
Carboxylic Acids and Amines: Reactants in amide formation.
Alcohols: Reactants in esterification reactions.
Tetrahydrofuran (THF): Common solvent used in these reactions.
Major Products Formed
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with alcohols.
Anhydrides: Formed under specific conditions.
Scientific Research Applications
Chemical Properties and Background
Desmethyl Methoxy Metsulfuron-methyl (CAS 74223-63-5) is a sulfonylurea compound characterized by the molecular formula and a molecular weight of 397.36 g/mol . As a metabolite of metsulfuron-methyl, it retains herbicidal properties while potentially exhibiting distinct efficacy and environmental behavior.
Herbicide Efficacy
This compound is primarily studied for its herbicidal properties, particularly in controlling broadleaf weeds in various crops. Research indicates that it functions effectively in post-emergence applications, allowing for selective weed management in cereals, pastures, and ornamental plants .
Table 1: Herbicidal Efficacy of this compound
| Crop Type | Application Rate (lb ai/A) | Weeds Controlled | Reference |
|---|---|---|---|
| Wheat | 0.0019 - 0.2 | Broadleaf weeds | |
| Barley | 0.0078 | Annual weeds | |
| Turf | 0.023 | Various broadleaf species |
Environmental Impact Studies
Studies have assessed the persistence and degradation of this compound in soil and water systems. Its low application rates and systemic action suggest a reduced environmental footprint compared to traditional herbicides. Research indicates that the compound degrades under specific conditions, which may mitigate long-term ecological risks .
Table 2: Environmental Persistence of this compound
Toxicological Assessments
Toxicological evaluations reveal that this compound exhibits low acute toxicity to mammals, with margins of exposure (MOEs) significantly exceeding safety thresholds during agricultural applications . This characteristic supports its use as a safer alternative in integrated pest management strategies.
Case Study: Human Health Risk Assessment
A comprehensive risk assessment conducted by the EPA indicated that occupational exposure levels associated with this compound application are within acceptable limits for both handlers and residents . The study highlighted that dermal and inhalation exposure risks are manageable when proper protective measures are followed.
Mechanism of Action
The mechanism of action of Desmethyl Methoxy Metsulfuron-methyl involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles. The triazine ring plays a crucial role in stabilizing the intermediate and facilitating the reaction .
Comparison with Similar Compounds
Comparison with Similar Sulfonylurea Compounds
Sulfonylurea herbicides share a common backbone but differ in substituents on the triazine ring, influencing their efficacy, selectivity, and environmental behavior. Below is a detailed comparison of Metsulfuron-methyl with structurally related analogs (Table 1):
Table 1: Structural and Functional Comparison of Sulfonylurea Herbicides
Key Findings :
Structural Modifications and Activity: The 4-methoxy-6-methyl substituents in Metsulfuron-methyl enhance ALS inhibition in grasses and broadleaf weeds. In contrast, Triflusulfuron-methyl’s trifluoroethoxy group increases lipophilicity, improving soil persistence and activity against dicot weeds . Ethametsulfuron-methyl’s 4-ethoxy group broadens selectivity for oilseed crops, reducing phytotoxicity in non-target plants .
Toxicity Profiles: Metsulfuron-methyl exhibits low mammalian toxicity (LD50 >2000 mg/kg) but poses significant risks to aquatic ecosystems due to its long-term toxicity (Category 1) .
Environmental Behavior :
- Metsulfuron-methyl’s methoxy group facilitates hydrolysis in acidic soils, limiting persistence. However, its high water solubility (1.1 g/L at 20°C) increases leaching risks, necessitating careful application near water bodies .
- Triflusulfuron-methyl’s trifluoroethoxy substituent enhances soil adsorption, reducing mobility but increasing residual activity in root zones .
Biological Activity
Introduction
Desmethyl Methoxy Metsulfuron-methyl is a derivative of the herbicide metsulfuron-methyl, which belongs to the sulfonylurea class of herbicides. This compound is primarily utilized for its herbicidal properties against various broadleaf weeds and annual grasses. Understanding its biological activity is crucial for assessing its efficacy and safety in agricultural applications.
- Chemical Name: this compound
- CAS Number: 74223-64-6
- Molecular Formula: C₁₄H₁₅N₅O₆S
- Molecular Weight: 381.364 g/mol
- Density: 1.473 g/cm³
- Melting Point: 158°C
- Boiling Point: 647.2°C at 760 mmHg
These properties indicate a stable compound with significant systemic activity, making it effective in weed control.
This compound operates by inhibiting cell division in plants, particularly affecting the growth points in shoots and roots. This action disrupts the normal physiological processes, leading to plant death. The selectivity of this herbicide allows it to target specific weed species while minimizing damage to crops like wheat and barley, which can degrade the compound more rapidly than sensitive species .
Herbicidal Efficacy
The biological activity of this compound has been extensively studied in various agricultural settings:
- Weed Control: It effectively controls a wide range of broadleaf weeds and some annual grasses. Studies have shown that it can significantly reduce weed biomass and seed production, leading to improved crop yields .
- Persistence in Soil: The half-life of this compound varies based on soil type and organic matter content. For instance, studies report half-lives ranging from 4 weeks to several months, indicating variable persistence that can affect subsequent crop planting decisions .
Toxicological Profile
This compound exhibits low toxicity to mammals, birds, fish, and beneficial insects. Risk assessments indicate that the margin of exposure (MOE) for humans is significantly above levels of concern, suggesting a favorable safety profile when used according to label directions .
| Exposure Type | MOE Range | Level of Concern |
|---|---|---|
| Dermal (Adults) | 25,000 - 990,000,000 | Not of Concern |
| Inhalation (Adults) | 1,200,000 - 2,300,000,000 | Not of Concern |
| Oral (Children) | 56,000 - 25,000,000 | Not of Concern |
Field Studies
- Colorado Study (2011): Evaluated the effectiveness of this compound on controlling specific weed species in wheat fields. Results indicated a significant reduction in weed density and biomass compared to untreated controls.
- North Dakota Study (2015): Assessed the environmental impact and degradation rates in various soil types. The study found that higher organic matter content correlated with longer persistence but did not lead to significant environmental risks due to low application rates .
Laboratory Studies
Laboratory assessments have demonstrated that this compound does not exhibit mutagenic properties in several standard assays (e.g., Ames test), reinforcing its safety profile for non-target organisms .
Q & A
Q. Advanced: How can contradictions between sorption data and field mobility observations be resolved?
- Discrepancies arise from lab vs. field conditions. Lab studies using batch equilibration may overestimate sorption due to static pH, while field trials account for dynamic factors like microbial activity and leaching. Combine Freundlich modeling with field validation (e.g., soil column experiments at varying depths) to reconcile data .
Basic: What parameters are critical for designing degradation kinetics studies?
Methodological Answer:
Key parameters include:
- First-Order Kinetics : Half-life (t½) calculations (e.g., 6.3–7.9 days for metsulfuron-methyl) require soil sampling at intervals (e.g., 0, 1, 3, 7, 14 DAT) across depths (0–50 cm) .
- Environmental Variables : Monitor soil pH, moisture, and temperature, as hydrolysis and microbial mineralization depend on these factors. For example, triazine ring opening accelerates in alkaline soils .
Q. Advanced: How are metabolite formation pathways assessed?
- Use molecular docking simulations (e.g., CDOCKER) to map interactions between desmethyl metabolites and target enzymes like acetolactate synthase. Validate with fluorescence quenching immunochromatography to confirm binding specificity .
Basic: What methodologies evaluate ecotoxicological effects on non-target terrestrial plants?
Methodological Answer:
- Field Trials : Expose plants (e.g., wild species in field margins) to environmentally realistic herbicide rates. Measure vegetative (leaf length, biomass) and reproductive endpoints (seed viability) using ANOVA and Bonferroni tests (p < 0.05) .
- Digital Image Analysis : Quantify color changes (e.g., green intensity in grasses) to assess phytotoxicity while maintaining aesthetic quality .
Q. Advanced: How can molecular docking optimize metabolite-receptor interaction studies?
- Design peptide libraries based on active cavity structures of target enzymes. Use virtual amino acid mutation to optimize binding energy (e.g., S1 peptide sequence with highest affinity for metsulfuron-methyl) .
Basic: How are analytical methods validated for low-concentration detection?
Methodological Answer:
- Limit of Quantification (LOQ) : For LC-MS, validate at 0.5 ng/mL using spiked plasma samples. Compare CID and UVPD spectra to confirm sensitivity; UVPD improves confirmatory analysis for low-abundance metabolites .
- Method Robustness : Optimize CE-UV parameters (buffer composition, voltage) via factorial designs to ensure resolution and reproducibility .
Q. Advanced: How can data variability in microbial degradation studies be addressed?
- Apply ANOVA with Bonferroni correction to compare triplicate microcosms. Report coefficient of variation (CV) for respiration rates or biomass measurements to quantify variability .
Advanced: What strategies mitigate ecological risks from aquatic toxicity?
Methodological Answer:
- Bioaccumulation Studies : Monitor aquatic organisms for metabolite accumulation using LC-MS/MS. Prioritize species with high trophic levels (e.g., fish) due to long-term toxicity risks (acute category 1 hazard) .
- Remediation Protocols : Implement photodegradation or ozonation to cleave sulfonylurea bridges, reducing persistence in water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
